“1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine” is a chemical compound with the CAS Number: 32900-36-0 . It has a molecular weight of 162.23 . The IUPAC name for this compound is 1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine . This compound is in liquid form .
The InChI code for “1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine” is 1S/C10H14N2/c1-12-8-4-7-11-9-5-2-3-6-10(9)12/h2-3,5-6,11H,4,7-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.
As mentioned in the description, “1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine” is a liquid at room temperature . It has a molecular weight of 162.23 .
1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is classified under the category of benzodiazepines, which are commonly used in medicine for their sedative, anxiolytic, and anticonvulsant properties. This specific compound has been synthesized and evaluated in various studies for its biological activities, particularly in relation to the central nervous system.
The synthesis of 1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine typically involves several key steps:
Technical parameters such as temperature and reaction time can vary significantly based on the specific synthetic route employed. For instance, some methods may require heating under reflux conditions while others might operate at room temperature with prolonged reaction times .
The molecular structure of 1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine can be described as follows:
Nuclear Magnetic Resonance Spectroscopy (NMR) and X-ray crystallography are commonly used techniques to elucidate the precise arrangement of atoms within the molecule .
The chemical reactivity of 1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine includes:
These reactions are essential for modifying the compound to enhance its pharmacological profile or to synthesize derivatives with improved activity .
The mechanism of action for 1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine primarily involves modulation of neurotransmitter systems in the brain:
This mechanism underlies its anxiolytic and sedative effects observed in pharmacological evaluations .
The physical and chemical properties of 1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine include:
These properties influence its formulation and application in medicinal chemistry .
The applications of 1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine span various fields:
Research continues into its potential use as an anxiolytic agent and its role in treating disorders related to serotonin receptor dysfunctions .
The therapeutic exploration of benzodiazepines originated in the mid-20th century, with 1,5-benzodiazepines emerging as a distinct class following the pioneering work of Professor Zinaida Solomko at Dniprovsk University in the 1970s. Solomko established a dedicated research school focused on synthesizing and characterizing 1,5-benzodiazepine derivatives, demonstrating their potential as tranquilizers and diuretics. Her foundational studies on heterocyclization reactions of N-aryl-β-amino acids provided critical methodologies for accessing these scaffolds [1]. Concurrently, pharmaceutical investigations identified 1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS 32900-36-0) as a structurally simplified analogue with modifiable pharmacophores. This compound’s synthesis represented a strategic shift toward tetrahydro-fused systems designed to enhance metabolic stability and receptor selectivity compared to classical 1,4-benzodiazepines [3] [6]. The convergence of academic synthesis and pharmacological validation during this period cemented benzodiazepines as privileged structures in central nervous system (CNS) drug discovery.
Tetrahydrobenzodiazepines constitute a structurally diverse subclass characterized by saturation within the seven-membered diazepine ring. 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine exemplifies this category with the following defining features [3] [4] [5]:
Table 1: Fundamental Characteristics of 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Property | Value/Descriptor |
---|---|
CAS Registry Number | 32900-36-0 |
IUPAC Name | 5-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepine |
Molecular Formula | C10H14N2 |
Molecular Weight | 162.23 g/mol |
Canonical SMILES | CN1CCCNC2=CC=CC=C12 |
Topological Polar Surface Area | 15.3 Ų |
Structurally, it adopts a boat-like conformation in the diazepine ring, as confirmed by crystallographic analyses of analogues. This geometry facilitates specific intermolecular interactions, including N-H···O and C-H···O hydrogen bonding observed in solid-state structures [7]. Classification hinges on ring saturation and substitution:
Table 2: Structural Differentiation of Key Benzodiazepine Types
Structural Feature | 1,4-Benzodiazepines | 1,5-Benzodiazepines | 1-Methyl-tetrahydro-1,5-benzodiazepine |
---|---|---|---|
Ring Fusion Atoms | N1,C2-N5,C6 | N1,C2-N4,C5 | N1,C2-N4,C5 |
Ring Saturation | Variable (often aromatic) | Variable | 2,3,4,5-Tetrahydro |
Prototype N-Substituent | Methyl/benzyl | H/alkyl/aryl | Methyl at N1 |
This compound serves as a versatile chemical template for designing CNS-active agents and probing receptor interactions. Its significance derives from three key aspects:
Synthetic Versatility: The secondary amine (N4) and tertiary amine (N1) enable regioselective alkylation, acylation, or cyclization. For example, electrophilic fluorination at C8 yields analogues like 8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS 1333665-48-7), which exhibits enhanced anxiolytic potential [6]. Its synthesis typically involves alkylation of 2,3-dihydro precursors or reductive cyclization of o-nitrophenylamino propionic acids [1] [9].
Biological Relevance: Early studies identified the unsubstituted scaffold as a vasopressin V2 receptor agonist, suggesting utility in fluid balance disorders [3]. Solomko’s derivatives demonstrated tranquilizing, diuretic, and sulfamide-like activities, establishing structure-activity relationship (SAR) foundations:
These attributes make it an indispensable scaffold for developing targeted CNS therapeutics with optimized pharmacokinetic profiles.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7